3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Overview
Description
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and an amine group
Mechanism of Action
Target of Action
It’s structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a chemical inhibitor of oxidative phosphorylation . Also, 1,3,4-oxadiazole derivatives have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
It’s structurally similar to cccp, which acts as an ionophore and reduces the ability of atp synthase to function optimally . Additionally, 1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects .
Biochemical Pathways
It’s structurally similar to cccp, which causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Additionally, 1,3,4-oxadiazole derivatives have been shown to interact with nucleic acids, enzymes, and globular proteins .
Pharmacokinetics
It’s structurally similar to cccp, which is routinely used as an experimental uncoupling agent in cell and molecular biology .
Result of Action
It’s structurally similar to cccp, which causes the gradual destruction of living cells and death of the organism . Additionally, 1,3,4-oxadiazole derivatives have been shown to have antiproliferative effects .
Biochemical Analysis
Biochemical Properties
It is hypothesized that the compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of the compound, particularly the presence of the oxadiazol ring and the chlorophenyl group .
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies could provide valuable insights into these aspects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies could investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions such as basic or acidic environments to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as Lewis acids may be used to promote cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Other compounds with the 1,2,4-oxadiazole ring, such as 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine.
Chlorophenyl Derivatives: Compounds with a 4-chlorophenyl group, such as 4-Chlorophenylhydrazine.
Uniqueness
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the combination of the 4-chlorophenyl group and the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRRWKAVUBFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345762 | |
Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114212-86-1 | |
Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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